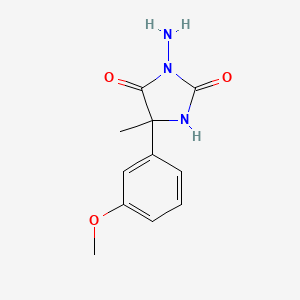

![molecular formula C22H22N4O2 B3020303 [3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone CAS No. 385425-03-6](/img/structure/B3020303.png)

[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

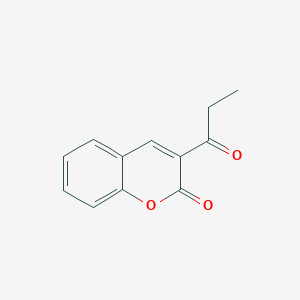

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a key component of this compound . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

The molecular structure of this compound is based on the imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .科学研究应用

Role in Muscle Responses After Traumatic Brain Injury

The compound IBS008738 has been identified as a potential therapeutic target for muscle-related diseases . It has been found to be involved in IL-10-mediated muscle responses in an animal model of Traumatic Brain Injury (TBI) . The TAZ activator IBS008738 decreases muscle wasting by upregulating IL-10 and inhibiting TNF α and IL-6. This process is implemented by changing the macrophage phenotypes .

Potential Therapy for Atrophy

IBS008738 has been identified as a potential therapy for atrophy . It has been found to resist muscle atrophy . The compound regulates the main transcription factor MyoD, facilitates myogenesis, affects satellite cell fate decisions, and resists muscle atrophy .

Role in Inflammatory Cytokine-Mediated Mouse Muscle Responses

IBS008738 has been found to play a role in inflammatory cytokine-mediated mouse muscle responses after TBI . Preliminary screening suggested that IBS008738 treatments increased the levels of IL-10 in C2C12 cells .

Role in Regulating the Differentiation of Mesenchymal Stem Cells into Muscle Tissue

The compound IBS008738 plays an important role in regulating the differentiation of mesenchymal stem cells into muscle tissue . Drug development focused on TAZ, the target of IBS008738, has considerable significance for muscle-related diseases .

Role in Changing the Macrophage Phenotypes

IBS008738 has been found to play a role in changing the macrophage phenotypes . The shift of the macrophage from M1 to M2 phenotype reflects its function conversion from destroying muscle tissue to promoting muscle regeneration .

Role in Regulating the JAK-STAT Signaling Pathway

IBS008738 has been found to play a role in regulating the JAK-STAT signaling pathway . This is the classic pathway controlling cytokines, including IL-10 .

作用机制

Target of Action

IBS008738, also known as 1-(4-methylphenyl)-4-{[(E)-morpholin-4-ylmethylidene]amino}-1H-imidazol-5-yl(phenyl)methanone or 3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl-phenylmethanone, is a potent activator of the Transcriptional co-activator with PDZ-binding motif (TAZ) . TAZ is a downstream regulatory target in the Hippo signaling pathway, playing various roles in cell proliferation and differentiation .

Mode of Action

IBS008738 acts by stabilizing TAZ and increasing the level of unphosphorylated TAZ . This leads to the enhancement of the association of MyoD with the myogenin promoter, upregulating MyoD-dependent gene transcription . It also competes with myostatin in C2C12 cells .

Biochemical Pathways

The activation of TAZ by IBS008738 affects the Hippo signaling pathway, which plays a crucial role in organ size control and tumor suppression . The compound also influences the JAK-STAT signaling pathway, a classic pathway controlling cytokines, including IL-10 .

Result of Action

IBS008738 promotes myogenesis in C2C12 cells and facilitates muscle repair in a muscle injury model . It decreases muscle wasting by upregulating IL-10 and inhibiting TNF α and IL-6 . This process is implemented by changing the macrophage phenotypes .

Action Environment

The heritability of IBS (how much your genes influence the likelihood of developing a particular condition) is quite low, indicating the importance of environmental factors such as diet, stress, and patterns of behavior . These factors may influence the action, efficacy, and stability of IBS008738.

属性

IUPAC Name |

[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-17-7-9-19(10-8-17)26-16-24-22(23-15-25-11-13-28-14-12-25)20(26)21(27)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDKLMTYEDPEMY-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)N=CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)/N=C/N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[4-[(4-ethoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3020221.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3020227.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide](/img/structure/B3020229.png)

![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B3020230.png)

![Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride](/img/structure/B3020231.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B3020234.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3020235.png)

![4-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3020236.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B3020240.png)